5-Chloro-2-fluoropyridin-4-amine
Overview
Description
5-Chloro-2-fluoropyridin-4-amine: is an organic compound with the molecular formula C5H4ClFN2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic and steric effects imparted by these substituents .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of pyridines, which are often used in the development of drugs and agrochemicals due to their unique physical, chemical, and biological properties .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with chlorine and fluorine sources under controlled conditions . For example, starting from 2,4-dichloropyridine, selective fluorination can be achieved using a fluorinating agent like potassium fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoropyridin-4-amine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically yields aminopyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoropyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and antiviral agents .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceutical intermediates . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of active ingredients .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 5-Amino-2-fluoropyridine
- 2-Chloro-5-fluoropyrimidine
Comparison: Compared to its analogs, 5-Chloro-2-fluoropyridin-4-amine offers a unique combination of electronic properties due to the simultaneous presence of chlorine and fluorine atoms. This dual substitution pattern can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-chloro-2-fluoropyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVNOSVXPLXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704596 | |
Record name | 5-Chloro-2-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227513-74-7 | |
Record name | 5-Chloro-2-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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